molecular formula C2H6GeO B3343159 Dimethylgermanone CAS No. 5061-27-8

Dimethylgermanone

Cat. No. B3343159
CAS RN: 5061-27-8
M. Wt: 118.7 g/mol
InChI Key: NORMVWSAUPLVTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dimethylgermanone involves various chemical reactions. One study outlines the insertion reactions of Dimethylgermanone into Si–O and Si–Cl bonds. This process was carried out through flash vacuum co-pyrolysis (FVP) of 3,3-dimethyl-6-oxa-3-germabicyclo .


Molecular Structure Analysis

The molecular structure of Dimethylgermanone is represented by the formula C2H6GeO . Detailed analysis of its molecular structure can be performed using techniques like X-ray crystallography and mass spectrometry .


Chemical Reactions Analysis

Dimethylgermanone undergoes various chemical reactions. For instance, it has been observed to insert into Si–O and Si–Cl bonds during flash vacuum co-pyrolysis . The study of chemical reactions involving Dimethylgermanone can provide insights into its reactivity and potential applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethylgermanone can be determined using various analytical techniques. Its molecular weight is 118.71 . Other properties such as color, density, hardness, and melting and boiling points can be determined through laboratory analysis .

Scientific Research Applications

Neuroprotection and Neuroregeneration

Dimethyl fumarate (DMF), a compound related to Dimethylgermanone, has been researched for its neuroprotective properties. Studies have shown that DMF treatment after traumatic brain injury can prevent the depletion of antioxidative brain glutathione and confer neuroprotection (Krämer et al., 2017). Additionally, DMF has demonstrated benefits in multiple sclerosis treatment, showing protective effects on relapse rate and magnetic resonance imaging markers indicative of inflammation and axonal destruction (Linker et al., 2011).

Cytoprotection in Central Nervous System Cells

Fumarates, including DMF, have been studied for their cytoprotective effects against oxidative stress in central nervous system cells. These compounds can increase cellular redox potential, glutathione, ATP levels, and mitochondrial membrane potential, thereby improving cell viability after toxic oxidative challenges (Scannevin et al., 2012).

Anti-inflammatory Properties

Dimethyl sulfoxide (DMSO), another related compound, has been shown to repress inflammatory cytokine production from human blood cells and reduce autoimmune arthritis. It demonstrates anti-inflammatory propertiesby inhibiting key pathways involved in inflammation (Elisia et al., 2015). This suggests potential therapeutic applications for DMSO in treating various inflammatory conditions.

Transdermal Drug Delivery

Research on DMF has also explored its potential in transdermal drug delivery, especially for treating neurodegenerative diseases like Alzheimer's disease. Studies have investigated the feasibility of transdermal delivery of DMF and the effect of different penetration enhancers on skin permeation, indicating that DMF could be a viable candidate for transdermal delivery systems (Ameen & Michniak-Kohn, 2017).

Antioxidant and Detoxification Effects

DMF's ability to induce glutathione-dependent detoxification has been examined in human retinal pigment epithelial cells. This study showed that DMF treatment can transiently decrease and then significantly increase intracellular glutathione levels, suggesting a potential role in augmenting antioxidant capability without direct antioxidant supplementation (Nelson et al., 1999).

properties

IUPAC Name

dimethyl(oxo)germane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6GeO/c1-3(2)4/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORMVWSAUPLVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6GeO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198659
Record name Germane, dimethyloxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylgermanone

CAS RN

5061-27-8
Record name Germane, dimethyloxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5061-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germane, dimethyloxo-
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Record name NSC269583
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269583
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Record name Germane, dimethyloxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
29
Citations
VN Khabashesku, SE Boganov, KN Kudin… - …, 1998 - ACS Publications
The transient organic germanone (CH 3 ) 2 Ge O (1) was generated by vacuum pyrolysis from three precursors, 3,3-dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane (2) and its 1,3,3,5-…
Number of citations: 17 pubs.acs.org
KT Kang, G Manuel, WP Weber - Chemistry Letters, 1986 - journal.csj.jp
Flash vacuum co-pyrolysis (FVP) of 3, 3-dimethyl-6-oxa-3-germabicyclo [3, 1, 0] hexane with various trapping reagents has been carried out. Adducts which result from insertion of …
Number of citations: 9 www.journal.csj.jp
VN Khabashesku, SE Boganov… - Bulletin of the Academy of …, 1990 - Springer
The formation of germanones R2Ge= O, which are unstable species under ordinary conditions, has been postulated on the basis of indirect evidence for many reactions [1]. However, …
Number of citations: 2 link.springer.com
C Guimon, G Pfister-Guillouzo, G Rima… - Spectroscopy …, 1985 - Taylor & Francis
… We wished to confirm these experimental results by estimating the ionization potentials of dimethylgermanone wilh the PSHONDO" method. The calculated values are listed in table 2, …
Number of citations: 11 www.tandfonline.com
J Satgé - Journal of organometallic chemistry, 1990 - Elsevier
… An interesting precursor to dimethylgermanone is the 1,3,2-dioxagermetane, 28, which is stable … to form chloral and dimethylgermanone by pelimination. Dimethylgermanone is readily …
Number of citations: 61 www.sciencedirect.com
K Mochida, M Akazawa, M Goto, A Sekine… - …, 1998 - ACS Publications
… The 1,3,5-trioxa-2,4,6-trigermacyclohexane conceivably is formed by trimerization of dimethylgermanone or its equivalent arising from oxidation of dimethylgermylene. …
Number of citations: 11 pubs.acs.org
N Tokitoh, T Matsumoto, R Okazaki - Bulletin of the Chemical Society of …, 1999 - journal.csj.jp
The recent applications of an extremely bulky and efficient steric protection group, 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (denoted as Tbt in this article), to the kinetic stabilization of a …
Number of citations: 88 www.journal.csj.jp
JL RIPOLL - Gas Phase Reactions in Organic Synthesis, 1998 - books.google.com
… The formation of 1, 1dimethylgermanone (48) has been confirmed by insertion in compounds such as 49 and the reaction applied, when starting from compound 50, to the generation of …
Number of citations: 0 books.google.com
G Manuel, WP Weber, R Boukherroub - Main Group Metal Chemistry, 1996 - degruyter.com
We have been interested by sila and germacyclopentenes (I) for a long time. Such rings formally result from 1, 4-cycloaddition of silylenes and germylenes with 1, 3-dienes. We …
Number of citations: 12 www.degruyter.com
VN Khabashesku, KN Kudin, JL Margrave… - Journal of Organometallic …, 2000 - Elsevier
… 3(a, b)), one can foresee that the similar photochemical reaction of Ge atoms with CH 3 OCH 3 will be less selective towards the production of the dimethylgermanone (11) and be more …
Number of citations: 39 www.sciencedirect.com

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